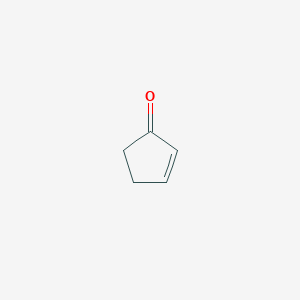
2-Cyclopenten-1-one
Cat. No. B042074
Key on ui cas rn:
930-30-3
M. Wt: 82.1 g/mol
InChI Key: BZKFMUIJRXWWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04263447
Procedure details


East German Pat. No. 81650 issued on May 5, 1971 discloses the use of Rh(Pφ3)3Cl and a large amount of t-butyl hydroperoxide (with oxygen) for the oxidation of cyclopentene at 45° C. This reaction was slow giving 2-cyclopentenol in 7% yield along with 10% of 2-cyclopentenone.
[Compound]
Name
Rh(Pφ3)3Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5]O)(C)([CH3:3])[CH3:2].[CH:7]1[CH2:11][CH2:10][CH2:9][CH:8]=1>>[CH:1]1([OH:5])[CH2:3][CH2:8][CH:7]=[CH:2]1.[C:7]1(=[O:5])[CH2:11][CH2:10][CH:9]=[CH:8]1
|
Inputs


Step One
[Compound]
|
Name
|
Rh(Pφ3)3Cl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 45° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C=CCC1)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C=CCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 10% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04263447
Procedure details


East German Pat. No. 81650 issued on May 5, 1971 discloses the use of Rh(Pφ3)3Cl and a large amount of t-butyl hydroperoxide (with oxygen) for the oxidation of cyclopentene at 45° C. This reaction was slow giving 2-cyclopentenol in 7% yield along with 10% of 2-cyclopentenone.
[Compound]
Name
Rh(Pφ3)3Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5]O)(C)([CH3:3])[CH3:2].[CH:7]1[CH2:11][CH2:10][CH2:9][CH:8]=1>>[CH:1]1([OH:5])[CH2:3][CH2:8][CH:7]=[CH:2]1.[C:7]1(=[O:5])[CH2:11][CH2:10][CH:9]=[CH:8]1
|
Inputs


Step One
[Compound]
|
Name
|
Rh(Pφ3)3Cl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 45° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C=CCC1)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C=CCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 10% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
